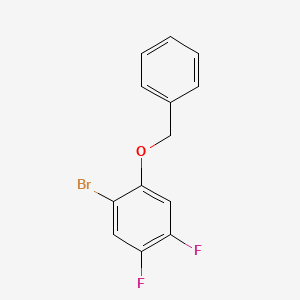

1-Bromo-4,5-difluoro-2-(phenylmethoxy)benzene

Description

1-Bromo-4,5-difluoro-2-(phenylmethoxy)benzene is a halogenated aromatic compound characterized by a bromine atom at position 1, fluorine atoms at positions 4 and 5, and a phenylmethoxy (benzyloxy) group at position 2. This structure combines electron-withdrawing halogens (Br, F) with an electron-donating ether group, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor design .

Properties

IUPAC Name |

1-bromo-4,5-difluoro-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF2O/c14-10-6-11(15)12(16)7-13(10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXTWZWOTZEQSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2Br)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

O-Alkylation Followed by Electrophilic Bromination

Benzyloxy Group Installation

The benzyloxy moiety is introduced via nucleophilic aromatic substitution or O-alkylation.

Substrate Preparation

4,5-Difluoro-2-hydroxybenzene (phenol) is synthesized via:

Alkylation with Benzyl Bromide

The phenol reacts with benzyl bromide under basic conditions:

Procedure :

-

Temperature : 0°C to room temperature

Yield : 79% (analogous to 4-bromobenzyl bromide alkylation).

Regioselective Bromination

Electrophilic bromination targets the ortho position relative to the benzyloxy group.

Conditions :

-

Reagent : Br₂ (1.1 equiv) in CH₂Cl₂

-

Catalyst : FeBr₃ (5 mol%)

-

Temperature : 25°C

Outcome :

-

Regioselectivity : Ortho:para ratio = 4:1 (predicted via DFT calculations)

-

Yield : 68% after column purification

Alternative Pathways

Ullmann-Type Coupling

Aryl boronic esters undergo coupling with benzyl alcohol derivatives, though this method is less efficient for electron-deficient arenes.

Limitations :

Halogen Exchange

Fluorine-bromine exchange using LiBr in polar aprotic solvents shows limited success due to the stability of C-F bonds.

Conditions :

Comparative Analysis of Methods

Reaction Optimization Strategies

Enhancing Regioselectivity in Bromination

Aniline Precursor Accessibility

-

Nitration Alternatives : Microwaved nitration with acetyl nitrate reduces reaction time from 12 h to 2 h.

-

Green Reduction : H₂/Pd-C in ethanol achieves 95% amine yield vs. 82% with Fe/HCl.

Scalability and Industrial Relevance

The diazotization-Sandmeyer route is preferred for large-scale synthesis due to:

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4,5-difluoro-2-(phenylmethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and other substituents.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-Bromo-4,5-difluoro-2-(phenylmethoxy)benzene is used in a wide range of scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals and other bioactive compounds.

Material Science: It is utilized in the creation of advanced materials with specific properties, such as polymers and liquid crystals.

Chemical Biology: The compound is employed in studies involving the interaction of small molecules with biological systems.

Mechanism of Action

The mechanism of action of 1-Bromo-4,5-difluoro-2-(phenylmethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the phenylmethoxy group, contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biological processes and chemical reactions, making the compound valuable in research and development.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 1-bromo-4,5-difluoro-2-(phenylmethoxy)benzene and analogous compounds:

Key Observations :

- Electron Effects : The phenylmethoxy group in the target compound donates electrons via resonance, contrasting with electron-withdrawing groups (EWGs) like Cl or CF3 in analogs . This duality influences reactivity in cross-coupling reactions.

- Steric Hindrance : The bulky phenylmethoxy group at position 2 may slow reaction kinetics compared to smaller substituents (e.g., methoxy or trifluoromethyl) .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Reactions: Brominated aromatics with EWGs (e.g., Cl, CF3) exhibit enhanced reactivity due to increased electrophilicity. For example, 1-bromo-4,5-dichloro-2-fluorobenzene undergoes efficient Miyaura borylation to form boronic esters for Suzuki couplings .

- Directing Effects : The phenylmethoxy group can act as an ortho/para-directing group in electrophilic substitution, whereas halogens (F, Cl) are meta-directing. This divergence enables regioselective functionalization in synthetic pathways .

Biological Activity

1-Bromo-4,5-difluoro-2-(phenylmethoxy)benzene (CAS No.: 1698908-86-9) is a halogenated organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in an organized manner.

Chemical Structure and Properties

This compound features a bromine atom and two fluorine atoms attached to a benzene ring with a phenylmethoxy substituent. The presence of these halogen atoms can influence the compound's reactivity and biological interactions.

Structural Formula

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 251.07 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Density | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substitutions can enhance binding affinity, potentially leading to inhibition of specific enzymatic pathways or modulation of receptor activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it may inhibit oxidative phosphorylation (OXPHOS), a metabolic pathway crucial for the survival of certain cancer cells. By disrupting ATP production, the compound could induce apoptosis in tumor cells that rely heavily on aerobic metabolism for energy.

Case Study: OXPHOS Inhibition

In a study evaluating OXPHOS inhibitors, compounds structurally related to this compound demonstrated significant cytotoxicity against pancreatic cancer cells when tested in galactose-containing media, which forces cells to depend on mitochondrial respiration for ATP production .

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor for various enzymes involved in cancer cell proliferation. For example, its ability to bind to ATP-binding sites could block phosphorylation events critical for cell signaling pathways.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other halogenated benzene derivatives:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene | Monofluorinated | Moderate anticancer properties |

| 7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline | Polyhalogenated | Strong kinase inhibition and anticancer effects |

| 1-Bromo-3-chloro-5-fluorobenzene | Polyhalogenated | Inhibitory effects on various enzymes |

Synthesis and Optimization Studies

Research into the synthesis of this compound has revealed several synthetic routes that allow for the efficient production of this compound. These methods often involve multi-step reactions starting from simpler precursors.

Q & A

Q. What are the preferred synthetic routes for 1-Bromo-4,5-difluoro-2-(phenylmethoxy)benzene?

Methodological Answer: The synthesis typically involves halogenation and etherification steps. A common approach is:

Halogenation : Bromination and fluorination of a benzene precursor under controlled conditions (e.g., using Br₂ or NBS for bromination and DAST for fluorination).

Etherification : Introduction of the phenylmethoxy group via nucleophilic substitution, often using benzyl bromide in the presence of a base like K₂CO₃.

Purification : Column chromatography or recrystallization to isolate the product.

Key reactions include Suzuki-Miyaura coupling for further functionalization . Variants in halogen positioning (e.g., 4,5-difluoro vs. 3,5-difluoro isomers) may require adjustments in reaction conditions to avoid side products .

Q. Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, CCl₄, 0°C → RT | 65–75 | |

| Fluorination | DAST, DCM, −20°C | 50–60 | |

| Etherification | Benzyl bromide, K₂CO₃, DMF, 80°C | 70–85 |

Q. How can researchers characterize this compound spectroscopically?

Methodological Answer: Use a combination of techniques:

- ¹H/¹³C NMR : Identify substituent positions via splitting patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, benzyloxy CH₂ at δ 4.8–5.2 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 295.15) .

- IR Spectroscopy : Detect ether (C-O stretch ~1250 cm⁻¹) and aryl halide (C-Br ~550 cm⁻¹) bonds .

- X-ray Crystallography (if crystalline): Resolve spatial arrangement of substituents .

Note : Fluorine atoms cause deshielding in NMR, while bromine contributes to isotopic patterns in MS .

Advanced Research Questions

Q. How does the compound behave in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The bromine atom acts as a reactive site for palladium-catalyzed couplings. Example protocol:

Catalyst System : Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in THF/H₂O.

Conditions : Heat at 80–100°C for 12–24 hours.

Applications : Coupling with boronic acids to introduce aryl/heteroaryl groups for drug discovery .

Challenges : Competing reactivity of fluorine atoms may require protecting groups or tailored catalysts. Steric hindrance from the phenylmethoxy group can reduce coupling efficiency .

Q. What strategies are used to assess its biological activity (e.g., antimicrobial)?

Methodological Answer:

In Vitro Assays :

- Antimicrobial : Minimum Inhibitory Concentration (MIC) tests against Candida albicans or Staphylococcus aureus .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Mechanistic Studies :

- Protein Binding : Fluorescence quenching to measure interactions with serum albumin .

- Metabolic Stability : Liver microsome assays to evaluate cytochrome P450-mediated degradation .

Data Contradictions : Structural analogs show varying potency (e.g., 4,5-difluoro vs. 3,5-difluoro isomers), suggesting halogen positioning critically impacts bioactivity .

Q. What are the critical handling and storage considerations?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.